4-methoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide
Description
4-methoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide is an organic compound that features a benzamide core substituted with a methoxy group and a tetrahydrofuran-2-yl ethyl group
Properties
IUPAC Name |
4-methoxy-N-[1-(oxolan-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(13-4-3-9-18-13)15-14(16)11-5-7-12(17-2)8-6-11/h5-8,10,13H,3-4,9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUZYPKNGWQYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 2-tetrahydrofuran-2-yl ethylamine.
Amidation Reaction: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 2-tetrahydrofuran-2-yl ethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides.
Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: 4-formyl-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide or 4-carboxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide.
Reduction: 4-methoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]aniline.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The methoxy group and the tetrahydrofuran ring can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[1-(tetrahydrofuran-2-yl)methyl]benzamide
- 4-methoxy-N-[1-(tetrahydrofuran-2-yl)propyl]benzamide
Uniqueness
4-methoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide is unique due to the specific positioning of the tetrahydrofuran ring and the ethyl linker, which can influence its chemical reactivity and biological activity compared to its analogs.
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